3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-ethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves the protection of the amino group with the Fmoc group. The process begins with the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Peptide Coupling: DCC or DIC with HOBt in an organic solvent like dichloromethane or dimethylformamide.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptide chains, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptide chains .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid
Uniqueness
4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is unique due to its specific structure, which includes an ethyl group and a benzoic acid moiety. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids .
Properties
Molecular Formula |
C24H21NO4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C24H21NO4/c1-2-15-11-12-16(23(26)27)13-22(15)25-24(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21H,2,14H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
MBFMWZOMYKZEKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.